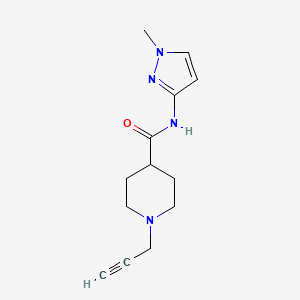

N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-3-7-17-9-4-11(5-10-17)13(18)14-12-6-8-16(2)15-12/h1,6,8,11H,4-5,7,9-10H2,2H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBINIYEYIVXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)C2CCN(CC2)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The subsequent steps include the coupling of the pyrazole with piperidine and the addition of the prop-2-ynyl group under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper triflate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrazole- and piperidine-containing carboxamides. Below is a comparative analysis based on molecular features, substituent variations, and inferred biological roles:

Substituent-Driven Functional Differences

- Propargyl Group in Target Compound: The propargyl (prop-2-ynyl) substituent on the piperidine ring may enhance lipophilicity and membrane permeability compared to simpler alkyl or aryl groups.

- Pyrazole Substitution Patterns : The 1-methylpyrazole group in the target compound contrasts with ethyl-methyl or unsubstituted pyrazole moieties in analogs. Methylation at the pyrazole nitrogen often improves metabolic stability, a critical factor in agrochemical design .

- Piperidine vs. Pyridine/Oxazole Scaffolds : The piperidine ring provides conformational flexibility, whereas rigid pyridine or oxazole cores (e.g., in compounds from and ) may restrict binding to planar enzyme active sites.

Research Findings and Key Observations

Agrochemical Relevance: Pyrazole-carboxamides are prevalent in pesticidal formulations due to their balance of stability and bioactivity. The propargyl-piperidine group in the target compound may offer novel binding interactions absent in older-generation pyrazole derivatives .

Synthetic Feasibility : The presence of a propargyl group introduces synthetic challenges (e.g., regioselectivity in alkyne reactions), which may limit scalability compared to simpler methyl or ethyl-substituted analogs .

Biological Activity

N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide can be described by the following molecular formula:

- Molecular Formula : C13H18N4O

- CAS Number : 2176766-52-0

This compound features a piperidine ring, a pyrazole moiety, and a carboxamide functional group, which are significant for its biological interactions.

Research indicates that compounds containing pyrazole derivatives often exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The pyrazole nucleus is known for its ability to interact with various biological targets, leading to diverse pharmacological effects .

Pharmacological Studies

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide have demonstrated significant COX inhibition in vitro .

- Anticancer Activity : Some pyrazole derivatives have been evaluated for their anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Study 1: COX Inhibition

A study conducted on a series of pyrazole derivatives showed that N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide exhibited potent COX-2 inhibition with an IC50 value significantly lower than that of traditional NSAIDs . This suggests its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In another study focusing on the anticancer effects of pyrazole derivatives, N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with mechanisms involving the activation of caspase pathways leading to apoptosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.